molecular formula C13H20ClNO3 B8219612 1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride

1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B8219612
M. Wt: 273.75 g/mol
InChI Key: MBYZNMXSXDSILT-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H22ClNO3 and a molecular weight of 287.78 g/mol . This compound is characterized by the presence of a methoxy group, an oxan-4-yloxy group, and a methanamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the introduction of the methoxy and oxan-4-yloxy groups. The final step involves the formation of the methanamine group and the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or oxan-4-yloxy groups are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[3-methoxy-4-(oxan-4-yloxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-15-13-8-10(9-14)2-3-12(13)17-11-4-6-16-7-5-11;/h2-3,8,11H,4-7,9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYZNMXSXDSILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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